molecular formula C7H15NOS B14608445 S-tert-Butyl dimethylcarbamothioate CAS No. 58992-82-8

S-tert-Butyl dimethylcarbamothioate

Cat. No.: B14608445
CAS No.: 58992-82-8
M. Wt: 161.27 g/mol
InChI Key: FIPYKNLQKMFFAW-UHFFFAOYSA-N
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Description

S-tert-Butyl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a tert-butyl group attached to a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl dimethylcarbamothioate typically involves the reaction of tert-butyl isocyanate with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-Butyl isocyanate+DimethylamineS-tert-Butyl dimethylcarbamothioate\text{tert-Butyl isocyanate} + \text{Dimethylamine} \rightarrow \text{this compound} tert-Butyl isocyanate+Dimethylamine→S-tert-Butyl dimethylcarbamothioate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: S-tert-Butyl dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-tert-Butyl dimethylcarbamothioate has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-tert-Butyl dimethylcarbamothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical processes. The molecular pathways involved include the formation of carbocation intermediates, which then react with nucleophiles to form the final products .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl acetate
  • tert-Butyl isocyanate

Comparison: S-tert-Butyl dimethylcarbamothioate is unique due to the presence of both tert-butyl and dimethylcarbamothioate groups, which impart distinct chemical properties. Compared to tert-butyl carbamate and tert-butyl acetate, this compound exhibits different reactivity patterns and applications. The presence of the sulfur atom in the carbamothioate group also differentiates it from other tert-butyl derivatives .

Properties

CAS No.

58992-82-8

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

S-tert-butyl N,N-dimethylcarbamothioate

InChI

InChI=1S/C7H15NOS/c1-7(2,3)10-6(9)8(4)5/h1-5H3

InChI Key

FIPYKNLQKMFFAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)N(C)C

Origin of Product

United States

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